3-((3,4-Difluorophenoxy)methyl)benzaldehyde
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Overview
Description
3-((3,4-Difluorophenoxy)methyl)benzaldehyde is an organic compound with the molecular formula C14H10F2O2 and a molecular weight of 248.23 g/mol . This compound is characterized by the presence of a benzaldehyde group attached to a difluorophenoxy methyl group. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-((3,4-Difluorophenoxy)methyl)benzaldehyde typically involves the reaction of 3,4-difluorophenol with benzyl chloride under basic conditions to form the intermediate 3,4-difluorophenoxy methyl benzene. This intermediate is then subjected to oxidation using reagents such as pyridinium chlorochromate (PCC) to yield the final product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often use continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3-((3,4-Difluorophenoxy)methyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Scientific Research Applications
3-((3,4-Difluorophenoxy)methyl)benzaldehyde is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in the development of new synthetic methodologies.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving aldehyde groups.
Medicine: The compound is explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical agents.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 3-((3,4-Difluorophenoxy)methyl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The difluorophenoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and affect cellular processes .
Comparison with Similar Compounds
3-((3,4-Difluorophenoxy)methyl)benzaldehyde can be compared with other similar compounds such as:
- 3-((3,4-Difluorophenoxy)methyl)pyrrolidine hydrochloride
- 3-((3,4-Difluorophenoxy)methyl)piperidine
- 2-((3,4-Difluorophenoxy)methyl)pyrrolidine hydrochloride
- 2-(3,4-Difluorophenoxy)benzaldehyde
These compounds share the difluorophenoxy group but differ in their functional groups and overall structure, leading to variations in their chemical reactivity and applications .
Biological Activity
3-((3,4-Difluorophenoxy)methyl)benzaldehyde is an organic compound with significant potential in medicinal chemistry due to its unique structure and biological properties. The compound features a benzaldehyde moiety substituted with a 3,4-difluorophenoxy group, which enhances its lipophilicity and may influence its interactions with biological targets. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C15H12F2O2
- Molecular Weight : 270.25 g/mol
- Structure : The presence of fluorine atoms in the phenoxy group is associated with increased potency and selectivity towards biological targets.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Nucleophilic Aromatic Substitution : Utilizing appropriate nucleophiles to replace the fluorine atoms.
- Reformative Reactions : Employing oxidation and reduction techniques to modify the aldehyde group.
Each method presents distinct advantages concerning yield and purity.
Antimicrobial Properties
Research indicates that derivatives of benzaldehyde, including this compound, exhibit notable antimicrobial activities. Studies have shown that similar compounds can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development.
Anticancer Activity
Compounds structurally related to this compound have been investigated for their anticancer properties. For instance:
- Inhibition of Cancer Cell Proliferation : Studies have demonstrated that these compounds can inhibit specific enzymes involved in cancer progression, such as tyrosinase and other kinases .
- Mechanisms of Action : The mechanism often involves binding to enzymes or receptors that play critical roles in cell signaling pathways associated with tumor growth.
Enzyme Inhibition Studies
The compound's interaction with enzymes has been a focal point of research:
- Tyrosinase Inhibition : Analogous compounds have shown potent inhibition of tyrosinase activity, which is crucial for melanin production. This suggests potential applications in treating hyperpigmentation disorders .
- Cholinesterase Inhibition : Some studies indicate that related compounds may inhibit acetylcholinesterase (AChE), which could be beneficial in treating neurodegenerative diseases like Alzheimer's .
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial properties of related benzaldehyde derivatives found that compounds with similar structures exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The results indicated a correlation between fluorine substitution and enhanced antimicrobial activity.
Case Study 2: Anticancer Potential
In vitro studies on cancer cell lines revealed that this compound significantly reduced cell viability in breast cancer models. The compound was shown to induce apoptosis through the activation of caspase pathways.
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Unique Properties |
---|---|---|
4-(3,5-Difluorophenoxy)benzaldehyde | Contains a difluorophenoxy group | Known for its application in synthetic organic chemistry |
2-(3,4-Difluorophenyl)ethanol | Alcohol derivative | Exhibits different biological activities compared to aldehydes |
4-Fluoro-2-methylphenylacetate | Acetate derivative | Used in drug synthesis; less reactive than aldehydes |
2-(Difluoromethyl)phenol | Contains difluoromethyl substituent | Noted for its use in polymer chemistry |
Properties
IUPAC Name |
3-[(3,4-difluorophenoxy)methyl]benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c15-13-5-4-12(7-14(13)16)18-9-11-3-1-2-10(6-11)8-17/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNWOHFSNLGKAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C=O)COC2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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